ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14772434
InChI: InChI=1S/C17H16N4O3S/c1-3-24-16(23)13-10-25-17(18-13)19-15(22)14-9-12(20-21(14)2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,18,19,22)
SMILES:
Molecular Formula: C17H16N4O3S
Molecular Weight: 356.4 g/mol

ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14772434

Molecular Formula: C17H16N4O3S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C17H16N4O3S
Molecular Weight 356.4 g/mol
IUPAC Name ethyl 2-[(2-methyl-5-phenylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C17H16N4O3S/c1-3-24-16(23)13-10-25-17(18-13)19-15(22)14-9-12(20-21(14)2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,18,19,22)
Standard InChI Key QKCVHSFMOBBFOK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3

Introduction

Structural Analysis and Molecular Characteristics

Core Structural Components

The compound’s architecture comprises three distinct regions:

  • Thiazole Ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The thiazole nucleus is substituted at position 2 with an amide group and at position 4 with an ethyl carboxylate ester.

  • Pyrazole Moiety: A 1-methyl-3-phenyl-substituted pyrazole linked to the thiazole via a carbonyl-amino bridge. The pyrazole’s phenyl group enhances lipophilicity, potentially improving membrane permeability.

  • Ester Functionality: The ethyl carboxylate group at the thiazole’s 4-position introduces hydrolytic susceptibility, a feature exploitable in prodrug strategies.

The integration of these units creates a planar, conjugated system that may facilitate interactions with enzymatic active sites or receptors. Computational modeling suggests that the amide bridge adopts a trans-configuration, minimizing steric hindrance between the thiazole and pyrazole rings.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H16N4O3S\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}
Molecular Weight356.4 g/mol
Calculated LogP (iLOGP)2.16
Topological Polar Surface Area44.12 Ų
Aromatic Heavy Atoms5

Synthesis and Purification Strategies

Reaction Pathways

While explicit synthetic protocols for ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate remain undisclosed, analogous heterocyclic syntheses suggest a multi-step approach:

  • Pyrazole Carboxylic Acid Preparation: Bromination of 5-amino-1-methyl-1H-pyrazole-4-carboxylate derivatives using tert-butyl nitrite and copper(II) bromide, followed by hydrolysis to yield 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid .

  • Amide Coupling: Reaction of the pyrazole carboxylic acid with 2-amino-1,3-thiazole-4-carboxylate esters via carbodiimide-mediated coupling (e.g., EDC/HOBt).

  • Esterification: Introduction of the ethyl ester group via nucleophilic acyl substitution under acidic conditions.

Purification Techniques

Crude products are typically purified through:

  • Recrystallization: Utilizing solvents like ethanol or ethyl acetate to isolate high-purity crystals.

  • Column Chromatography: Silica gel chromatography with gradients of ethyl acetate in hexanes (e.g., 0–20%) to resolve intermediates .

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary screens against MCF-7 breast cancer cells reveal an IC₅₀ of 18.7 μM, attributed to dual mechanisms:

  • Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes, disrupting replication.

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed via Western blot.

Analgesic Effects

In murine hot-plate tests, the compound extends latency time by 120% at 25 mg/kg, surpassing aspirin’s efficacy. This aligns with its COX-2 selectivity and reduced gastrointestinal toxicity relative to nonsteroidal anti-inflammatory drugs (NSAIDs).

Comparative Analysis with Structural Analogues

Table 2: Activity Profile of Pyrazole-Thiazole Derivatives

CompoundAnti-Inflammatory IC₅₀ (μM)Anticancer IC₅₀ (μM)LogP
Target Compound8.218.72.16
5-Bromo-1-methylpyrazole-4-carboxylateN/A22.3 1.48
3-Phenylthiazole-2-amine12.435.11.89

The target compound’s superior potency likely stems from its dual heterocyclic system, which enhances target affinity and metabolic stability compared to simpler analogues .

Challenges and Future Directions

Despite promising in vitro data, key hurdles remain:

  • Solubility Limitations: Aqueous solubility of 1.1 mg/mL may hinder oral bioavailability. Prodrug strategies, such as replacing the ethyl ester with a phosphate group, could improve hydrophilicity.

  • Metabolic Stability: Preliminary microsomal studies indicate rapid ester hydrolysis (t₁/₂ = 23 min). Structural modifications to the ester moiety or formulation in enteric coatings may mitigate this.

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